molecular formula C13H19N5O2 B1465530 tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate CAS No. 1353500-00-1

tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate

Cat. No. B1465530
CAS RN: 1353500-00-1
M. Wt: 277.32 g/mol
InChI Key: BBKHBWKCODLWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, also known as TBCP, is an organocatalyst with a wide range of applications in organic synthesis. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. TBCP is a highly efficient and cost-effective catalyst that has the potential to replace traditional metal-based catalysts in many synthetic processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is not fully understood. However, it is believed that the catalyst functions by forming a covalent bond between the amine and the pyrazol-1-yl group, which facilitates the reaction of the amine with the carboxylate group. This covalent bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate have not been extensively studied. However, it is believed that tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does not have any significant effects on the body. It is also believed that it does not interact with any known enzymes or receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate in laboratory experiments is its high efficiency and low cost. tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is a highly efficient catalyst, and it is much less expensive than traditional metal-based catalysts. However, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does have some limitations. It is not as stable as metal-based catalysts, and it is not as effective in some reactions.

Future Directions

There are a number of potential future directions for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate research. These include the development of new catalysts based on tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the synthesis of new molecules using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the study of the mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, and the development of new applications for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate. Additionally, further research into the biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate could provide valuable insight into its potential uses in medicine and other areas.

Scientific Research Applications

Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been widely used in a variety of scientific research applications, including organic synthesis, catalysis, drug discovery, and biochemistry. In organic synthesis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. In catalysis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to catalyze a variety of reactions, including the synthesis of enantiomerically pure compounds and the synthesis of polymers. In drug discovery, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of potential drug candidates, including small molecule inhibitors and peptide mimetics. In biochemistry, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to study protein-ligand interactions and to synthesize enzyme inhibitors.

properties

IUPAC Name

tert-butyl 3-(3-amino-4-cyanopyrazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)17-5-4-10(8-17)18-7-9(6-14)11(15)16-18/h7,10H,4-5,8H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKHBWKCODLWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.